Heparin disaccharide III-S sodium salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

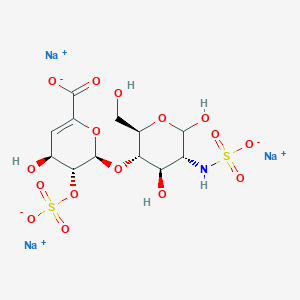

Heparin disaccharide III-S sodium salt is a chemically synthesized compound derived from heparin, a naturally occurring anticoagulant. It is a disaccharide unit consisting of α-ΔUA-2S-[1→4]-GlcNS, where ΔUA represents 4-deoxy-L-threo-hex-4-enopyranosyluronic acid, and GlcNS represents N-sulfo-D-glucosamine. This compound is primarily used in scientific research to study the structure and function of heparin and its derivatives .

準備方法

Synthetic Routes and Reaction Conditions: Heparin disaccharide III-S sodium salt is produced through the enzymatic digestion of heparin using heparinase I and II. The process involves the selective cleavage of heparin polysaccharides to yield specific disaccharide units. The reaction conditions typically include a controlled pH environment and temperature to ensure optimal enzyme activity .

Industrial Production Methods: Industrial production of this compound involves large-scale enzymatic digestion followed by purification processes such as high-performance liquid chromatography (HPLC). The purified product is then lyophilized to obtain a stable powder form suitable for research applications .

化学反応の分析

Types of Reactions: Heparin disaccharide III-S sodium salt undergoes various chemical reactions, including:

Oxidation: The uronic acid moiety can be oxidized to form aldehyde or carboxylic acid derivatives.

Reduction: Reduction reactions can convert the uronic acid to its corresponding alcohol.

Substitution: Sulfate groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include periodate and permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like chlorosulfonic acid are used for sulfation reactions.

Major Products:

Oxidation: Aldehyde or carboxylic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various sulfated derivatives.

科学的研究の応用

Heparin disaccharide III-S sodium salt is widely used in scientific research due to its structural similarity to natural heparin. Its applications include:

Chemistry: Studying the structure-function relationship of glycosaminoglycans.

Biology: Investigating the role of heparin in cellular processes such as cell signaling and proliferation.

Medicine: Developing anticoagulant therapies and studying heparin’s interaction with proteins.

Industry: Producing heparin-like compounds for pharmaceutical applications

作用機序

Heparin disaccharide III-S sodium salt exerts its effects by mimicking the structure of natural heparin. It interacts with various proteins, including antithrombin III, to inhibit blood coagulation. The compound binds to specific sites on these proteins, enhancing their activity and leading to the inhibition of thrombin and factor Xa, key enzymes in the coagulation cascade .

類似化合物との比較

Heparin disaccharide I-H: Another disaccharide unit derived from heparin with different sulfation patterns.

Heparan sulfate disaccharides: Structurally similar to heparin disaccharides but with varying degrees of sulfation and acetylation.

Uniqueness: Heparin disaccharide III-S sodium salt is unique due to its specific sulfation pattern, which imparts distinct biological activities. Its ability to selectively inhibit coagulation factors makes it a valuable tool in anticoagulant research and therapy development .

生物活性

Heparin disaccharide III-S sodium salt (HD-IIIS) is a specific oligosaccharide derived from heparin, a naturally occurring anticoagulant. This compound has garnered significant attention due to its unique structural properties and biological activities, particularly in anticoagulation and anti-inflammatory processes. This article provides an overview of the biological activity of HD-IIIS, supported by research findings, data tables, and case studies.

- Molecular Formula : C₁₂H₁₆NNa₃O₁₆S₂

- Molecular Weight : 563.35 g/mol

- CAS Number : 136098-03-8

- Solubility : Soluble in water (pH 5.5 to 7.0)

HD-IIIS exhibits its biological activity primarily through its interaction with antithrombin III (AT), a key protein in the coagulation cascade. The binding of HD-IIIS to AT enhances the inhibition of thrombin and factor Xa, crucial components in blood clot formation. Although HD-IIIS is less potent than unfractionated heparin, its smaller size allows for more precise research applications.

Biological Activities

- Anticoagulant Activity

-

Anti-inflammatory Properties

- Research suggests that HD-IIIS can modulate inflammatory signaling pathways, potentially benefiting conditions such as inflammatory bowel disease .

- It has been shown to interact with various inflammatory mediators, influencing their activity and stability.

- Cell Signaling Modulation

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | References |

|---|---|---|

| Anticoagulant | Binds to antithrombin III | |

| Anti-inflammatory | Modulates inflammatory pathways | |

| Cell signaling | Interacts with growth factors |

Case Studies

-

Anticoagulant Efficacy

A study involving patients with central venous catheters compared the efficacy of HD-IIIS against sodium citrate flush solutions. The results indicated that while both treatments maintained catheter patency, HD-IIIS exhibited lower rates of catheter-related infections compared to traditional heparin treatments . -

Inflammatory Response Modulation

In vitro studies demonstrated that HD-IIIS could reduce the expression of pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli. This suggests potential applications in managing chronic inflammatory conditions .

特性

IUPAC Name |

trisodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-4,6-dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO16S2.3Na/c14-2-5-9(7(16)6(11(19)26-5)13-30(20,21)22)28-12-8(29-31(23,24)25)3(15)1-4(27-12)10(17)18;;;/h1,3,5-9,11-16,19H,2H2,(H,17,18)(H,20,21,22)(H,23,24,25);;;/q;3*+1/p-3/t3-,5+,6+,7+,8+,9+,11?,12-;;;/m0.../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNWWWYJQBVFLQC-LXROVJCJSA-K |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(C(C1O)OS(=O)(=O)[O-])OC2C(OC(C(C2O)NS(=O)(=O)[O-])O)CO)C(=O)[O-].[Na+].[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(O[C@H]([C@@H]([C@H]1O)OS(=O)(=O)[O-])O[C@@H]2[C@H](OC([C@@H]([C@H]2O)NS(=O)(=O)[O-])O)CO)C(=O)[O-].[Na+].[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16NNa3O16S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

563.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。